2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]
Overview
Description
2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a dioxidotetrahydrothiene core linked to dichlorophenylacetamide groups, makes it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] typically involves multiple steps:
Formation of the Dioxidotetrahydrothiene Core: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiene core. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.
Attachment of Dichlorophenylacetamide Groups: The next step involves the reaction of the dioxidotetrahydrothiene core with 2,4-dichlorophenylacetamide. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, particularly for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiene core back to tetrahydrothiophene.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for substitution reactions.
Major Products
Sulfone Derivatives: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] is studied for its potential bioactivity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. Studies focus on its efficacy and mechanism of action in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry
In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] exerts its effects involves its interaction with specific molecular targets. The dioxidotetrahydrothiene core can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenylacetamide groups may enhance the compound’s binding affinity to these targets, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]
- 2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,5-dichlorophenyl)acetamide]
Uniqueness
Compared to similar compounds, 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] stands out due to its specific substitution pattern on the phenyl rings. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[2-(2,4-dichloroanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(2,4-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4N2O4S/c21-13-1-3-17(15(23)7-13)25-19(27)5-11-9-31(29,30)10-12(11)6-20(28)26-18-4-2-14(22)8-16(18)24/h1-4,7-8,11-12H,5-6,9-10H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPULMQPYPWAHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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